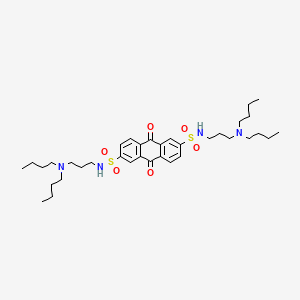
N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dibutylamino groups and anthracenedisulfonamide moieties. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthracenedisulfonamide Core: The synthesis begins with the preparation of the anthracenedisulfonamide core. This can be achieved by reacting anthracene with chlorosulfonic acid to introduce sulfonamide groups at the 2 and 6 positions of the anthracene ring.
Introduction of Dibutylamino Groups: The next step involves the introduction of dibutylamino groups. This can be accomplished by reacting the anthracenedisulfonamide intermediate with 3-(dibutylamino)propylamine under appropriate conditions, such as in the presence of a base like triethylamine.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dibutylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride involves its interaction with specific molecular targets. The dibutylamino groups may facilitate binding to proteins or enzymes, while the anthracenedisulfonamide core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N’-Bis(3-(dimethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
- N,N’-Bis(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
Uniqueness
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride is unique due to the presence of dibutylamino groups, which impart distinct chemical properties and reactivity compared to its dimethylamino and diethylamino analogs. These differences can influence the compound’s solubility, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
2-N,6-N-bis[3-(dibutylamino)propyl]-9,10-dioxoanthracene-2,6-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N4O6S2/c1-5-9-21-39(22-10-6-2)25-13-19-37-47(43,44)29-15-17-31-33(27-29)35(41)32-18-16-30(28-34(32)36(31)42)48(45,46)38-20-14-26-40(23-11-7-3)24-12-8-4/h15-18,27-28,37-38H,5-14,19-26H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBGAPBUUSEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)NCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980968 |
Source


|
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63908-20-3 |
Source


|
| Record name | Rmi 9576DA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














